molecular formula C5H9N3 B13940700 4,5-Dimethyl-1H-pyrazol-1-amine CAS No. 830321-32-9

4,5-Dimethyl-1H-pyrazol-1-amine

Cat. No.: B13940700
CAS No.: 830321-32-9
M. Wt: 111.15 g/mol
InChI Key: RMTCEXYAYQPKJG-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrazol-1-amine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the pyrazole family, a class of five-membered heterocyclic compounds known for their diverse pharmacological activities . The pyrazole scaffold is a privileged structure in drug discovery, featured in a variety of therapeutic agents including anti-inflammatory, anticancer, antidepressant, and antimicrobial drugs . As a substituted pyrazole amine, this compound serves as a versatile synthetic building block. Researchers value it as a key intermediate for constructing more complex molecules. Its amine functional group allows for further chemical modifications, such as acylation or condensation reactions, enabling its incorporation into larger molecular frameworks or the creation of libraries of compounds for biological screening . One prominent area of application for pyrazole derivatives is in the development of enzyme inhibitors. For instance, structurally related pyrazolidine and cyanopyrazoline derivatives have been extensively studied as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes . The specific substitution pattern on the pyrazole ring, including the positions of the methyl and amine groups, is critical for modulating the compound's binding affinity, selectivity, and overall biological activity. This makes 4,5-Dimethyl-1H-pyrazol-1-amine a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and metabolic stability . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

830321-32-9

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

4,5-dimethylpyrazol-1-amine

InChI

InChI=1S/C5H9N3/c1-4-3-7-8(6)5(4)2/h3H,6H2,1-2H3

InChI Key

RMTCEXYAYQPKJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)N)C

Origin of Product

United States

Preparation Methods

Direct Cyclization Using Primary Amines and 1,3-Diketones

A recent and practical synthetic approach involves the direct preparation of N-substituted pyrazoles, including 4,5-dimethyl-1H-pyrazol-1-amine derivatives, by reacting primary amines with 1,3-diketones in the presence of an electrophilic amination reagent, O-(4-nitrobenzoyl)hydroxylamine. This method was reported by a 2021 study in the Journal of Organic Chemistry and its open-access counterpart in PubMed Central.

  • General Procedure:

    • Mix O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv), 2,4-pentanedione (1.1 equiv), and the primary amine (1.0 equiv) in dimethylformamide (DMF).
    • Heat the sealed reaction mixture at 85 °C for 1.5 hours.
    • Workup involves extraction with sodium hydroxide solution and organic solvents, followed by purification via silica gel column chromatography.
  • Example:

    • Using 2,4,4-trimethylpentan-2-amine as the primary amine, the reaction yielded 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole in 38% isolated yield.
  • Reaction Conditions Optimization:

    • The reaction is sensitive to temperature and reagent ratios but tolerates minor variations.
    • Addition of water, acetic acid, or weak bases has minimal effect on yields.
    • The absence of metal catalysts and use of amine as limiting reagent are practical advantages.
  • Yields:

    • Typically range from 36% to 44% for various N-substituted pyrazoles under these conditions.
  • Spectroscopic Characterization:

    • ^1H NMR signals for pyrazole protons appear around δ 5.7 ppm.
    • ^13C NMR and HRMS data confirm molecular structure and purity.

This method is notable for its directness, mild conditions, and applicability to a variety of primary amines, making it a valuable route for synthesizing 4,5-dimethyl-1H-pyrazol-1-amine derivatives.

Classical Hydrazine-Based Cyclization with 1,3-Diketones

Historically, pyrazoles are synthesized by condensation of hydrazine or substituted hydrazines with 1,3-diketones. For 4,5-dimethyl-1H-pyrazol-1-amine, this involves:

  • Condensing hydrazine derivatives with 2,4-pentanedione (acetylacetone).
  • The reaction typically occurs in ethanol or other polar solvents.
  • Heating under reflux for several hours promotes cyclization.
  • The amino group at N1 can be introduced by using hydrazine or substituted hydrazines bearing an amino substituent.

However, this method often requires isolation and purification steps and may involve multiple stages to introduce the N1 amino group selectively.

Industrial and Scale-Up Considerations

Industrial methods for pyrazole derivatives like 4,5-dimethyl-1H-pyrazol-1-amine often adapt laboratory procedures with optimizations:

  • Use of batch reactors with controlled temperature (typically 40–150 °C, preferably near 70 °C).
  • Reaction times between 0.5 to 4 hours, often around 2 hours.
  • Neutralization and extraction steps with aqueous bases such as sodium hydroxide or potassium hydroxide.
  • Purification by distillation under reduced pressure or recrystallization to achieve high purity.
  • Continuous flow reactors and automated synthesis platforms may improve scalability and reproducibility.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Temperature (°C) Reaction Time Yield (%) Advantages Limitations
Direct amination with O-(4-nitrobenzoyl)hydroxylamine and primary amine + diketone O-(4-nitrobenzoyl)hydroxylamine, 2,4-pentanedione, primary amine, DMF 85 1.5 h 36–44 Metal-free, direct, mild conditions Moderate yields, requires chromatography
Hydrazine condensation with 2,4-pentanedione Hydrazine or substituted hydrazine, 2,4-pentanedione, ethanol or solvent Reflux (~78) Several hrs Variable Established method, straightforward reagents Multi-step, less selective N1 amination
Industrial batch process (adapted classical) N-substituted hydrazine, 1,3-dioxolane derivatives, chloroform, NaOH workup 40–150 (opt. 70) 0.5–4 h ~65 (for related pyrazoles) Scalable, optimized for purity Requires careful pH control and extraction

Research Discoveries and Mechanistic Insights

  • The direct amination method uses O-(4-nitrobenzoyl)hydroxylamine as an electrophilic nitrogen source, enabling the formation of the pyrazole ring with N1 substitution in one pot.
  • The reaction proceeds via nucleophilic attack of the primary amine on the diketone, followed by electrophilic amination and cyclization.
  • The absence of metal catalysts reduces contamination and environmental impact.
  • Reaction optimization studies show that simultaneous addition of reagents at low temperature (0 °C) followed by heating improves yield and reproducibility.
  • The method tolerates a broad range of primary amines, allowing structural diversity in the N1 position.
  • Spectroscopic analysis (NMR, HRMS, IR) confirms the structure and purity of products, with characteristic pyrazole proton signals around 5.7 ppm and methyl groups near 2.1–2.3 ppm in ^1H NMR.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and substituted pyrazoles with various functional groups .

Scientific Research Applications

Scientific Research Applications of 4,5-Dimethyl-1H-pyrazol-1-amine

4,5-Dimethyl-1H-pyrazol-1-amine is a pyrazole derivative with a broad spectrum of applications in scientific research, spanning chemistry, biology, medicine, and industry. The compound's unique chemical properties, attributed to its specific substitution pattern, make it a versatile building block for synthesizing complex molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions
4,5-Dimethyl-1H-pyrazol-1-amine can be synthesized using cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For example, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde reacts with hydrazine hydrate under reflux conditions to yield 4,5-Dimethyl-1H-pyrazol-1-amine.

Industrial Production Methods
Industrial production typically involves large-scale batch or continuous processes, often employing catalysts to improve reaction efficiency and yield. Catalysts like iron or ruthenium are used in dehydrogenative coupling reactions to efficiently produce pyrazole derivatives.

Chemical Reactions Analysis

4,5-Dimethyl-1H-pyrazol-1-amine can undergo several types of chemical reactions:

  • Oxidation: Forms pyrazole oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Yields hydrazine derivatives. Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
  • Substitution: Electrophilic substitution reactions introduce functional groups onto the pyrazole ring. Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Applications in Scientific Research

4,5-Dimethyl-1H-pyrazol-1-amine serves various roles in scientific research:

  • Chemistry: It is a building block for synthesizing heterocyclic compounds.
  • Biology: It is used to develop bioactive molecules with potential therapeutic effects.
  • Medicine: It shows potential in developing anti-tubercular and antimalarial agents.
  • Industry: It is used in synthesizing materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Pyrazole Derivatives
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
4,5-Dimethyl-1H-pyrazol-1-amine 4,5-dimethyl; 1-amine C₅H₉N₃ 111.15 Aromatic pyrazole, primary amine
5-(4-Methoxyphenyl)-3-phenyl-...carboximidamide 3-phenyl; 5-(4-MeO-phenyl); 1-carboximidamide C₁₇H₁₈N₄O 294.35 Dihydropyrazole, carboximidamide
1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one 1-ethyl; 3-CF₃; 5-keto C₆H₇F₃N₂O 180.13 Pyrazolone, trifluoromethyl, ethyl
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 3,5-diphenyl; 1-carboximidamide C₁₆H₁₆N₄ 264.33 Dihydropyrazole, carboximidamide
Key Observations:

Ring Saturation : Compounds such as 4,5-dihydro-1H-pyrazole derivatives (e.g., entries 2–4 in Table 1) exhibit partial saturation, reducing aromaticity and increasing conformational flexibility compared to the fully aromatic 4,5-Dimethyl-1H-pyrazol-1-amine .

Functional Groups: The primary amine in the target compound contrasts with the carboximidamide group (-C(=NH)NH₂) in dihydropyrazole derivatives (), which may enhance hydrogen-bonding capacity and metal coordination.

Substituent Effects: Electron-donating groups (e.g., methyl in the target compound) increase ring electron density, favoring electrophilic substitution. Electron-withdrawing groups (e.g., -CF₃, -NO₂ in compounds) decrease electron density, altering reactivity and stability .

Physicochemical Properties

  • Solubility : The primary amine in 4,5-Dimethyl-1H-pyrazol-1-amine may improve water solubility via salt formation, whereas carboximidamide or aryl-substituted derivatives () likely exhibit lower solubility due to increased hydrophobicity.
  • Basicity : The amine group (pKa ~5–7) is more basic than carboximidamide (pKa ~3–5), affecting protonation states under physiological conditions.
  • Steric Effects : Bulkier substituents (e.g., 3,5-diphenyl in ) may hinder molecular packing and reactivity compared to the compact methyl groups in the target compound .

Biological Activity

4,5-Dimethyl-1H-pyrazol-1-amine is a substituted pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential in therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of 4,5-Dimethyl-1H-pyrazol-1-amine, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of 4,5-Dimethyl-1H-pyrazol-1-amine features a pyrazole ring with two methyl groups at positions 4 and 5. This configuration enhances its reactivity and biological activity. The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with carbonyl compounds.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study reported that compounds similar to 4,5-Dimethyl-1H-pyrazol-1-amine showed inhibition of cell proliferation in liver (HepG2) and cervical cancer (HeLa) cell lines with mean growth percentages of 54.25% and 38.44%, respectively . This indicates potential for further development as anticancer agents.

Anti-inflammatory Properties

Several studies have indicated that pyrazole derivatives possess anti-inflammatory effects. For example, compounds derived from pyrazoles have shown inhibitory activity against tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), with some achieving up to 85% inhibition at specific concentrations . This suggests that 4,5-Dimethyl-1H-pyrazol-1-amine may also exhibit similar anti-inflammatory properties.

Antioxidant Activity

Antioxidant activity is another significant aspect of pyrazole compounds. A study highlighted the antioxidant potential of related pyrazole derivatives using the DPPH scavenging method, reporting IC50 values indicative of their efficacy . Although specific data for 4,5-Dimethyl-1H-pyrazol-1-amine is limited, its structural similarity suggests it may also possess antioxidant properties.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. For example, certain pyrazole compounds have shown effectiveness against various bacterial strains such as E. coli and S. aureus . While specific studies on 4,5-Dimethyl-1H-pyrazol-1-amine are lacking, its structural characteristics imply potential antimicrobial activity.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various pyrazole derivatives related to 4,5-Dimethyl-1H-pyrazol-1-amine:

Compound NameStructure FeaturesBiological Activity
4-Methylpyrazole Methyl group at position 4Anti-inflammatory
3-Hexylpyrazole Hexyl group at position 3Anticancer
N,N-bis((3,5-dimethyl)-pyrazol) Multiple methyl substitutionsAntioxidant
5-Methylpyrazolone Methyl substitution at position 5Antimicrobial

Case Studies

Several case studies illustrate the biological activities associated with pyrazole derivatives:

  • Anticancer Study : A derivative similar to 4,5-Dimethyl-1H-pyrazol-1-amine was tested against HeLa cells and showed promising results in inhibiting cell growth without affecting normal fibroblasts .
  • Anti-inflammatory Research : A series of novel pyrazole compounds exhibited significant inhibition of inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using various assays, indicating that certain pyrazole derivatives effectively scavenge free radicals .

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